molecular formula C7H9ClN2O3 B14206938 1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- CAS No. 827342-92-7

1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)-

Cat. No.: B14206938
CAS No.: 827342-92-7
M. Wt: 204.61 g/mol
InChI Key: ASJUUNUMMAZVPQ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- typically involves the chlorination of 1H-pyrrole-2-carboxamide followed by the introduction of a methoxymethoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyrrole-2-carboxylic acid derivatives, amine derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxamide: A simpler derivative without the chloro and methoxymethoxy groups.

    5-Chloro-1H-pyrrole-2-carboxamide: Lacks the methoxymethoxy group.

    1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)-: The compound of interest, with both chloro and methoxymethoxy groups.

Uniqueness

1H-Pyrrole-2-carboxamide, 5-chloro-1-(methoxymethoxy)- is unique due to the presence of both chloro and methoxymethoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable intermediate in the synthesis of more complex compounds.

Properties

CAS No.

827342-92-7

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

5-chloro-1-(methoxymethoxy)pyrrole-2-carboxamide

InChI

InChI=1S/C7H9ClN2O3/c1-12-4-13-10-5(7(9)11)2-3-6(10)8/h2-3H,4H2,1H3,(H2,9,11)

InChI Key

ASJUUNUMMAZVPQ-UHFFFAOYSA-N

Canonical SMILES

COCON1C(=CC=C1Cl)C(=O)N

Origin of Product

United States

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